1H-Benzotriazole, 1-(3-phenyl-2-propyn-1-yl)-

Overview

Description

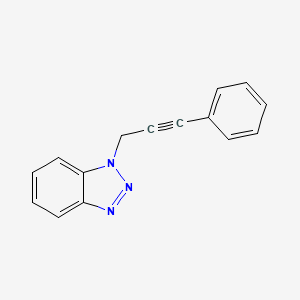

1H-Benzotriazole, 1-(3-phenyl-2-propyn-1-yl)- is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound features a benzotriazole ring substituted with a phenyl group and a propynyl group, making it a unique molecule with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzotriazole, 1-(3-phenyl-2-propyn-1-yl)- typically involves the reaction of benzotriazole with phenylacetylene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the acetylene group attaches to the benzotriazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1H-Benzotriazole, 1-(3-phenyl-2-propyn-1-yl)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced benzotriazole derivatives.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while reduction can produce benzotriazole amines.

Scientific Research Applications

1H-Benzotriazole, 1-(3-phenyl-2-propyn-1-yl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Benzotriazole, 1-(3-phenyl-2-propyn-1-yl)- involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes and proteins, affecting their function. The phenyl and propynyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1H-Benzotriazole, 1-phenyl-: Similar structure but lacks the propynyl group.

1H-Benzotriazole, 1-(methylsulfonyl)-: Contains a sulfonyl group instead of the propynyl group.

1H-Benzotriazole, 1-(2-hydroxyphenyl)-: Features a hydroxyphenyl group.

Uniqueness

1H-Benzotriazole, 1-(3-phenyl-2-propyn-1-yl)- is unique due to the presence of both the phenyl and propynyl groups, which confer distinct chemical and biological properties

Biological Activity

1H-Benzotriazole, particularly the derivative 1-(3-phenyl-2-propyn-1-yl)-, has garnered attention in recent years due to its diverse biological activities. This compound belongs to a class of benzotriazoles known for their pharmacological potential, including antibacterial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 1H-Benzotriazole, 1-(3-phenyl-2-propyn-1-yl)- is characterized by a benzotriazole core with a propyne substituent. The presence of multiple functional groups contributes to its reactivity and biological efficacy.

Antiviral Activity

Research has demonstrated that benzotriazole derivatives exhibit significant antiviral properties. A study highlighted that various benzotriazole compounds were screened against a panel of viruses, including those from the Flaviviridae and Picornaviridae families. The compound showed effective antiviral activity with an EC50 value ranging from 4 to 10 µM against specific viral strains .

Table 1: Antiviral Activity of Benzotriazole Derivatives

| Compound | Virus Type | EC50 (µM) | CC50 (µM) |

|---|---|---|---|

| 1H-Benzotriazole | CVB5 | 8 | >100 |

| 1H-Benzotriazole | RSV | 3 | >100 |

| Other Derivative | YFV | <5 | >100 |

CC50: Cytotoxic Concentration for 50% inhibition

Antibacterial Activity

Benzotriazole derivatives have also been explored for their antibacterial properties. A study reported that several novel benzotriazole derivatives exhibited potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential bacterial enzymes .

Table 2: Antibacterial Efficacy of Benzotriazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1H-Benzotriazole | E. coli | 15 |

| 1H-Benzotriazole | S. aureus | 20 |

| Other Derivative | P. aeruginosa | 18 |

Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety profile of new compounds. In parallel with antiviral testing, cytotoxicity was assessed using various cell lines. The results indicated that the compound exhibited low cytotoxicity at effective antiviral concentrations, suggesting a favorable therapeutic index .

Table 3: Cytotoxicity Data

| Compound | Cell Line Used | CC50 (µM) |

|---|---|---|

| 1H-Benzotriazole | MDBK | >100 |

| 1H-Benzotriazole | Vero76 | >100 |

Case Studies

Several case studies have highlighted the therapeutic potential of benzotriazoles. For instance, one study involved the synthesis and evaluation of a series of benzotriazole derivatives for their antiviral activity against respiratory syncytial virus (RSV). The derivatives displayed promising results, leading to further investigations into their mechanisms of action and potential clinical applications .

The biological activities of benzotriazoles are often attributed to their ability to interact with nucleic acids and proteins within pathogens. The triazole ring can form hydrogen bonds with active sites on enzymes or receptors, inhibiting their function. Additionally, some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death.

Properties

IUPAC Name |

1-(3-phenylprop-2-ynyl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c1-2-7-13(8-3-1)9-6-12-18-15-11-5-4-10-14(15)16-17-18/h1-5,7-8,10-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZAJMWXIYHHBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCN2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501260456 | |

| Record name | 1-(3-Phenyl-2-propyn-1-yl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304460-05-7 | |

| Record name | 1-(3-Phenyl-2-propyn-1-yl)-1H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304460-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Phenyl-2-propyn-1-yl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.